Ioxaglic acid

Descripción general

Descripción

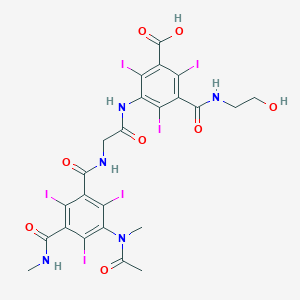

Ioxaglic acid (CAS: 59017-64-0) is an ionic, low-osmolar contrast medium (LOCM) primarily used in radiographic imaging. It is formulated as a sodium and meglumine salt (Hexabrix®) to achieve a balanced osmolality of approximately 580 mOsm/kg, significantly lower than conventional high-osmolar ionic agents like diatrizoate (≥1,500 mOsm/kg) . Structurally, this compound is a mono-acid dimer with three iodine atoms per benzene ring, enabling efficient X-ray attenuation while minimizing adverse physiological effects such as heat sensation during vascular procedures . Its clinical applications include carotid arteriography, computed tomography (CT) for cartilage proteoglycan (PG) imaging, and drug delivery systems like chemoembolization .

Métodos De Preparación

La síntesis del ácido ioxáglico implica la yodación de un derivado del ácido benzoico. El proceso generalmente incluye los siguientes pasos:

Yodación: La introducción de átomos de yodo en la estructura del ácido benzoico.

Amidación: La formación de enlaces amida para unir varios grupos funcionales.

Purificación: El producto final se purifica para eliminar cualquier impureza y garantizar la composición química deseada.

Los métodos de producción industrial implican la síntesis a gran escala utilizando pasos similares pero con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso está cuidadosamente controlado para garantizar la calidad constante del producto final .

Análisis De Reacciones Químicas

El ácido ioxáglico experimenta varios tipos de reacciones químicas:

Oxidación: Los átomos de yodo en el ácido ioxáglico pueden participar en reacciones de oxidación, lo que lleva a la formación de subproductos yodados.

Reducción: Las reacciones de reducción pueden eliminar átomos de yodo, dando como resultado derivados desyodados.

Sustitución: Los grupos funcionales unidos al núcleo del ácido benzoico se pueden sustituir por otros grupos en condiciones específicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Ioxaglic acid, a compound primarily recognized for its role in medical imaging and radiology, has various applications that extend beyond its initial use. This article will explore its scientific research applications, supported by data tables and documented case studies.

Radiology

This compound is widely utilized in radiology for enhancing the visibility of vascular structures and organs during imaging procedures. Its primary applications include:

- CT Angiography : this compound is used to visualize blood vessels, aiding in the diagnosis of vascular diseases.

- Intravenous Urography : It assists in imaging the urinary tract, providing crucial information on kidney function and urinary obstructions.

Safety Profile

The safety profile of this compound has been extensively studied. Research indicates that it has a lower incidence of adverse reactions compared to ionic contrast agents. A study published in the Indian Journal of Radiology and Imaging highlighted that patients receiving this compound experienced fewer allergic reactions and nephrotoxic effects, making it a safer choice for patients with compromised renal function .

Table 1: Comparison of Contrast Agents

| Contrast Agent | Osmolality (mOsm/kg) | Adverse Reactions (%) | Nephrotoxicity Risk |

|---|---|---|---|

| This compound | 290 | 0.5 | Low |

| Ionic Contrast Agent | 1500 | 2.5 | High |

This table illustrates the advantages of using this compound over traditional ionic contrast agents, underscoring its efficacy and safety.

Case Study 1: CT Angiography in Patients with Renal Impairment

A clinical study involving patients with varying degrees of renal impairment demonstrated that those administered this compound had significantly lower rates of contrast-induced nephropathy (CIN) compared to those who received ionic contrast agents. The study concluded that this compound is a preferable option for patients at risk for renal complications .

Case Study 2: Evaluation of Vascular Lesions

In another study focusing on the evaluation of vascular lesions, this compound was shown to provide superior imaging quality compared to other non-ionic agents. The enhanced clarity allowed for better differentiation between benign and malignant lesions, improving diagnostic accuracy .

Mecanismo De Acción

El ácido ioxáglico funciona absorbiendo rayos X debido a su contenido de yodo, lo que crea un contraste en el proceso de imagen. Los átomos de yodo en el compuesto bloquean los rayos X, haciendo que las áreas donde está presente el ácido ioxáglico aparezcan opacas en las películas de rayos X. Esto mejora la visualización de estructuras y órganos importantes durante los procedimientos de imagen de diagnóstico .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Ioxaglic acid belongs to the triiodobenzene derivatives, a class of contrast agents characterized by iodine substitution at positions 2, 4, and 6 of the benzene ring. Key structural and functional comparisons with similar compounds are summarized in Table 1.

Table 1: Structural and Osmolality Comparison

- Ionic vs. Nonionic Agents: this compound’s ionic nature distinguishes it from nonionic agents like iohexol and iodixanol. Ionic agents historically caused more adverse effects (e.g., pain, thrombosis) due to higher osmolality, but this compound’s dimeric structure reduces osmolality to levels comparable to nonionic monomers (e.g., iohexol) .

- Dimer vs. Monomer: As a dimer, this compound provides higher iodine content per molecule than monomers like diatrizoate, enhancing imaging efficacy at lower doses .

Pharmacological and Clinical Comparisons

Antithrombotic Effects

This compound exhibits unique antithrombotic properties mediated by its molecular moiety, independent of osmolality or sodium content. In contrast, nonionic dimers like iodixanol induce direct vasoconstriction, limiting their use in thrombogenic settings .

Nephrotoxicity

This compound demonstrates a safer nephrotoxic profile compared to older ionic agents (e.g., diatrizoate) but is less nephroprotective than iso-osmolar nonionic agents like iodixanol, which is preferred in patients with renal impairment .

Cartilage Imaging

In contrast-enhanced micro-CT (CEμCT), this compound binds to cartilage proteoglycans (PGs) via charge repulsion, providing superior PG-specific imaging compared to phosphotungstic acid (PTA), which binds collagen . Nonionic agents like iohexol lack this charge-based specificity.

Drug Delivery Interactions

This compound enhances drug delivery in chemoembolization. For example, cisplatin-loaded HepaSphere™ microspheres expand twice as much with this compound compared to iohexol, improving drug release kinetics .

Rheological Interactions with Hyaluronic Acid (HA)

This compound significantly reduces HA viscosity, especially in cross-linked formulations (Table 2). At a 1:1 dilution ratio, this compound decreases linear HA viscosity by >95%, surpassing the effects of corticosteroids or lidocaine . This property necessitates caution in viscosupplementation therapies.

Table 2: Viscosity Reduction of HA by Contrast Agents

| Diluent | Linear HA Viscosity Reduction (%) | Cross-Linked HA Viscosity Reduction (%) |

|---|---|---|

| PBS (Control) | 97.5 | 20 |

| This compound | >95 | 39 (at 1:1 ratio) |

| Iohexol | 90 | 25 |

Clinical Preference and Tolerability

In carotid arteriography, 90% of patients preferred this compound (Hexabrix) over meglumine iothalamate (Conray) due to reduced heat sensation and lower osmolality . Nonionic agents like iodixanol are favored in high-risk cardiac procedures but are cost-prohibitive in routine imaging .

Actividad Biológica

Ioxaglic acid, also known as ioxaglate, is a tri-iodinated benzoate compound primarily used as a contrast agent in various radiological procedures. Its biological activity is characterized by its pharmacokinetics, safety profile, and comparative effectiveness in clinical settings. This article delves into the detailed biological activity of this compound, supported by data tables and case studies.

This compound functions as an ionic contrast agent due to its tri-iodinated structure, which effectively blocks X-rays. This property enhances the visibility of internal structures during imaging procedures such as angiography and computed tomography (CT) scans. The low-osmolarity formulation of this compound minimizes adverse effects compared to traditional high-osmolarity agents, making it a preferred choice in clinical settings.

Pharmacokinetics

The pharmacokinetics of this compound is described by a two-compartment model:

- Distribution Phase : Following intravenous administration, peak plasma concentrations are reached within 1-3 minutes.

- Elimination Phase : Approximately 50% of the administered dose is excreted in urine within two hours, and about 90% within 24 hours .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 2.1 mg/mL (1-3 minutes post-injection) |

| Urinary Excretion (2 hours) | ~50% |

| Urinary Excretion (24 hours) | ~90% |

Safety Profile and Adverse Reactions

This compound has been associated with fewer adverse reactions compared to older contrast agents. The incidence of adverse effects is significantly lower with low-osmolarity agents (approximately 3%) compared to high-osmolarity agents (around 15%) . However, specific populations may experience heightened risks:

- Cardiovascular Disease : Patients with existing heart conditions may face increased risks of pulmonary edema and arrhythmias following administration .

- Pheochromocytoma : Sudden hypertension can occur in these patients post-administration, necessitating careful monitoring .

- Thyroid Function : Minor alterations in thyroid hormone levels have been observed after administration .

Table 2: Reported Adverse Reactions

| Reaction Type | Incidence Rate |

|---|---|

| General Adverse Reactions | ~8.7% (Hexabrix) vs. ~4.9% (Visipaque) |

| Cardiovascular Events | Increased risk in patients with heart disease |

| Thyroid Hormone Alterations | Minor increases in T3 levels |

Comparative Effectiveness

A randomized controlled trial compared this compound (Hexabrix) with iodixanol (Visipaque) in patients undergoing percutaneous coronary intervention (PCI). Results indicated that while procedural success rates were slightly higher for Visipaque, the differences were not statistically significant. Notably, Hexabrix demonstrated a lower requirement for bailout stenting and fewer adverse reactions overall .

Table 3: Comparative Outcomes in PCI Trials

| Outcome Measure | Hexabrix (this compound) | Visipaque (Iodixanol) |

|---|---|---|

| Procedural Success Rate | 93.9% | 96.7% |

| Requirement for Bailout Stenting | 3.2% | 6.8% |

| Combined Endpoint Incidence | 14.8% | 17.9% |

Case Studies

In a double-blind study comparing Hexabrix with Renografin-60, patients receiving Hexabrix reported significantly less discomfort during the procedure and exhibited better diagnostic quality in excretory urograms. The study concluded that Hexabrix provided superior outcomes without significant changes in hematological parameters post-procedure .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess the impact of ioxaglic acid (IA) on hyaluronic acid (HA) viscosity in vitro?

To evaluate IA's effects on HA viscosity, researchers should use rheological measurements under controlled shear rates (e.g., 0.01 s⁻¹) and dilution ratios (e.g., 1:1 or 1:2 IA-to-HA volume ratios). Studies have shown that IA significantly reduces HA viscosity, particularly in cross-linked formulations, due to ionic interactions and pH shifts . Include phosphate-buffered saline (PBS) as a control to isolate dilution effects from chemical interactions. Replicate experiments across HA types (linear vs. cross-linked) to account for structural variability.

Q. How should researchers design studies to compare IA with other iodinated contrast agents in modifying biopolymer behavior?

Adopt a comparative framework using standardized rheological protocols. For example, test IA against agents like iohexol or iodixanol under identical shear conditions. Measure viscosity changes at incremental dilution ratios and analyze dose-response relationships. Include statistical tests (e.g., ANOVA) to identify significant differences between agents. Ensure consistency in HA concentration and molecular weight across trials .

Q. What are the key parameters to report when studying IA’s interaction with joint injection formulations?

Q. How can researchers resolve contradictions between IA’s gene expression modulation and its mechanical effects in viscosupplementation?

IA was associated with negative scores in microarray analyses (e.g., CMAP score: -0.828, p = 0.01022), suggesting potential anti-inflammatory or anti-degenerative roles . However, in rheological studies, IA reduces HA viscosity, which may impair joint lubrication . To reconcile these findings, conduct in vitro studies co-measuring IA’s biochemical signaling (e.g., cytokine expression) and mechanical effects. Use multi-omics approaches (transcriptomics + rheology) to identify context-dependent mechanisms .

Q. What advanced techniques are required to elucidate the ionic and pH-dependent mechanisms of IA’s interaction with HA?

Combine zeta potential measurements to assess surface charge changes in HA-IA mixtures with pH titration experiments. For example, IA’s high iodine content may alter HA’s carboxylate group ionization, weakening intermolecular bonds. Use Fourier-transform infrared spectroscopy (FTIR) to track structural modifications and molecular dynamics simulations to model ionic interactions . Validate findings against control agents with similar ionic profiles .

Q. How should researchers design longitudinal studies to translate IA’s in vitro effects to clinical outcomes?

Develop a two-phase study:

- Phase 1 (Preclinical): Test IA-HA mixtures in synovial fluid simulants under physiologically relevant shear stress (e.g., 0.1–10 s⁻¹). Measure viscosity decay over time to simulate joint movement .

- Phase 2 (Clinical): Correlate in vitro viscosity data with patient-reported outcomes (e.g., pain scores) and imaging findings (e.g., MRI-based cartilage wear) in IA-assisted arthrography cohorts. Adjust for confounders like HA molecular weight and IA dose .

Q. Methodological Best Practices

Q. How to ensure reproducibility in IA-HA interaction studies?

- Material Standardization: Source HA and IA from certified suppliers; report lot numbers and purity.

- Protocol Transparency: Publish step-by-step methodologies, including mixing protocols (e.g., vortexing time, temperature).

- Data Archiving: Share raw rheological data and analysis scripts in open-access repositories .

Q. What statistical approaches are critical for analyzing contradictory data on IA’s biological effects?

Apply meta-analytical frameworks to aggregate data across studies. For example, use random-effects models to account for heterogeneity in experimental conditions (e.g., HA source, IA concentration). Perform sensitivity analyses to identify outliers or confounding variables .

Q. Common Pitfalls to Avoid

- Overgeneralization: Do not extrapolate IA’s effects on linear HA to cross-linked HA without empirical validation .

- Neglecting Controls: Always include PBS or saline controls to distinguish dilution effects from chemical interactions .

- Ignoring Clinical Relevance: Link in vitro findings to clinical parameters (e.g., HA residence time in joints) to justify translational relevance .

Propiedades

IUPAC Name |

3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21I6N5O8/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYBFXNZMFNZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21I6N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67992-58-9 (mono-hydrochloride salt) | |

| Record name | Ioxaglic acid [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059017640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5023166 | |

| Record name | Ioxaglic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1268.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

soluble | |

| Record name | Ioxaglic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Ioxaglic acid is an iodine-containing, low osmolality contrast agent. Ioxaglate is a molecule that consists of six iodine atoms and achieves water solubility by ionization; thus, it is a 3.0 ratio ionic agent. By far the most successful and widely used contrast agents in use today are the iodinated contrast media, which were introduced into clinical practice in the 1950s. Approximately 75 million doses of iodinated contrast agents are administered worldwide each year. The iodinated contrast agents fall into 4 groups. Each group has unique chemical, physical, and biologic properties. These various contrast agents are required to meet the demands of a broad variety of imaging modalities. All agents share a similar function group—a tri-iodinated benzene ring. Iodine plays an imperative role in the attenuation of x-ray signal. The atomic radius of a covalently bonded iodine atom is about 133 picometers, falling within the same range of the wavelengths of x-rays: 10 to 10,000 picometers. Therefore, x-rays are easily attenuated by the iodine atoms. In addition, iodine atoms covalently bonded to a benzene ring have 2 main advantages: (1) 3 large atoms located in such close proximity increase the effective molecular size, attenuating longer-wavelength x-rays, and (2) covalent bonding to a stable organic functional group (for example, benzene) decrease the risk of toxic adverse effects from free iodide molecules. Ionization is an important characteristic to note in contrast media preparations. Compounds are classified as either ionic or nonionic. The ionic compounds dissociate in aqueous solution and therefore have a higher osmolality. The anion is the radiopaque portion of the molecule, however, both the anion and cation are osmotically active. Compared with nonionic media such as ioxaglic acid, ionic contrast media have more adverse hemodynamic effects, especially in patients with heart disease. The nonionic media are water soluble but do not dissociate in solution. Nonionic agents possess lower osmolality because there are fewer particles in solution. The nonionic contrast agents are more hydrophilic than ionic agents, resulting in lower osmolality, reduced binding to plasma proteins, decreased tissue binding, and a decreased tendency to cross cell membranes. The low-osmolality of ioxaglic acid reduces the risk of adverse events. The occurrence of adverse reactions is more common after the use of high-osmolarity agents: about 15% with a high-osmolarity agent versus 3% with a low-osmolarity agent. The use of high-osmolarity agents has decreased significantly in recent years. Most adverse effects and adverse reactions to this group of drugs are multifactorial and are likely due to a combination of direct cellular toxicity, the ionic state (for example, ionic vs nonionic), or the osmolarity of the injected contrast drug. | |

| Record name | Ioxaglic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

59017-64-0 | |

| Record name | Ioxaglic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59017-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ioxaglic acid [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059017640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ioxaglic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ioxaglic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ioxaglic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOXAGLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z40X7EI2AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ioxaglate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8077 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>254°C | |

| Record name | Ioxaglic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.